tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
This compound is a bicyclic heterocycle featuring a pyrrolo[3,4-c]pyrazole core with a tert-butyloxycarbonyl (Boc) protective group at the 5-position and an amino group at the 3-position. Its molecular formula is C₁₁H₁₈N₄O₂, with a molecular weight of 238.29 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl 3-amino-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h6-7,12H,4-5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNGPNGNJSZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672223 | |
| Record name | tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-06-8 | |
| Record name | tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The cyclobutyl group in introduces steric hindrance, reducing electrophilic substitution rates compared to the smaller dimethyl or isopropyl groups in .
Synthetic Yield and Efficiency :
- Boc protection (e.g., ) consistently achieves yields >80%, whereas acylations (e.g., benzoyl chloride in ) yield >95% but require stringent anhydrous conditions .
Biological Activity :
- Dimethyl and isopropyl analogs () show higher selectivity for protein kinase C (PKC) isoforms due to optimized hydrophobic interactions .
- Benzotriazole derivatives () demonstrate broad-spectrum antiviral activity, likely due to their ability to intercalate nucleic acids .
Physicochemical Properties
- Lipophilicity : LogP values increase with alkyl substituents (e.g., isopropyl in : LogP ~2.1 vs. parent compound: LogP ~1.5), enhancing blood-brain barrier penetration.
- Solubility: The Boc group ensures solubility in dichloromethane and THF, while polar substituents (e.g., benzotriazole in ) reduce solubility in nonpolar solvents .
Biological Activity
Tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 952182-06-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C₁₀H₁₈N₄O₂
- Molecular Weight : 226.28 g/mol
- Structure : The compound features a pyrrolo-pyrazole core, which is significant for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, compounds in the same class have shown efficacy against Dengue virus (DENV) by inhibiting key kinases involved in viral replication. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance antiviral potency while maintaining selectivity for viral targets over human kinases .
Anti-inflammatory Properties
Research suggests that derivatives of pyrrolo-pyrazole compounds exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. These findings are crucial for developing treatments for inflammatory diseases where cytokine storms are a concern.
Neuroprotective Effects
Studies indicate that certain pyrrolo-pyrazole derivatives possess neuroprotective properties. They may exert these effects through antioxidant mechanisms and by modulating neuroinflammatory pathways. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Antiviral Activity against DENV
-
Neuroprotection in Animal Models
- In rodent models of neurodegeneration, administration of related pyrrolo-pyrazole compounds resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential therapeutic applications for conditions like Alzheimer's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₄O₂ |
| Molecular Weight | 226.28 g/mol |
| CAS Number | 952182-06-8 |
| Biological Activities | Antiviral, Anti-inflammatory, Neuroprotective |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl groups are used to protect amines during coupling reactions. A representative method includes:
- Step 1 : Condensation of pyrrolidine precursors with pyrazole derivatives under basic conditions (e.g., DIEA in THF) .
- Step 2 : Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents.
- Step 3 : Purification via flash chromatography to isolate intermediates, followed by crystallization for final product validation . Key reagents include ethyl chlorocarbonate for carbamate formation and THF as a solvent for controlled reactivity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify proton environments and stereochemistry. For instance, signals near δ 1.3–1.4 ppm confirm tert-butyl groups, while pyrrolo-pyrazole ring protons appear between δ 3.3–5.0 ppm .
- HRMS : Validates molecular weight and purity (e.g., observed [M+H]+ peaks matching calculated values within 0.001 Da) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for understanding crystal packing .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Yield variations (e.g., 55% vs. 95–98% crude yields ) may arise from:
- Reaction conditions : Temperature control (e.g., 0–5°C for exothermic steps) and solvent purity (anhydrous THF vs. technical grade).
- Workup protocols : Incomplete extraction or inadequate drying (e.g., sodium sulfate vs. molecular sieves).
- Purification methods : Flash chromatography solvent gradients or crystallization solvent selection (methanol vs. ethyl acetate) . Recommendation : Replicate procedures with strict inert atmosphere controls and monitor intermediates via TLC.
Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?
Challenges include poor crystal growth due to conformational flexibility. Solutions involve:
- Solvent screening : Slow evaporation from methanol or acetonitrile promotes ordered packing .
- Hydrogen-bond engineering : Introducing substituents that enhance intermolecular interactions (e.g., amine groups forming N–H⋯O/N bonds) .
- Graph set analysis : Classifying hydrogen-bond motifs (e.g., R₂²(8) patterns) to predict stable crystal forms .
Q. How is this compound utilized in kinase inhibition studies?
The pyrrolo-pyrazole scaffold serves as a core structure in ATP-competitive kinase inhibitors (e.g., PKCα/β inhibitors). Key methodologies include:
- Enzymatic assays : Measure IC₅₀ values using recombinant kinases and ATP analogs .
- Docking studies : Align the compound’s tert-butyl group into hydrophobic kinase pockets (e.g., PDB: 4XW1) to rationalize selectivity .
- SAR analysis : Modifying the 3-amino group to enhance binding affinity (e.g., fluorophenyl substitutions improve potency by 10-fold) .
Q. What are the best practices for analyzing hydrogen-bonding networks in related derivatives?
Combine experimental and computational approaches:
- X-ray data : Identify donor-acceptor distances (e.g., N–H⋯O ≤ 2.2 Å) and angles (>120°) .
- DFT calculations : Optimize H-bond geometries using B3LYP/6-31G(d) basis sets to predict interaction strengths .
- Thermal analysis : DSC/TGA to correlate H-bond stability with melting points .
Data Contradiction Analysis
Q. How to resolve conflicting biological activity data across studies?
Discrepancies in IC₅₀ values may stem from:
- Assay variability : ATP concentrations (e.g., 10 µM vs. 100 µM) or detection methods (radiometric vs. fluorescence).
- Compound purity : Residual solvents (e.g., THF) or unreacted intermediates (e.g., Boc-protected byproducts) skew results . Mitigation : Validate purity via HPLC (>95%) and standardize assay protocols (e.g., ADP-Glo™ Kinase Assay) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
